molecular formula C15H13N3O2S2 B11056259 5-methyl-N-(2-methylphenyl)-4-oxo-2-sulfanyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

5-methyl-N-(2-methylphenyl)-4-oxo-2-sulfanyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11056259
M. Wt: 331.4 g/mol
InChI Key: RATOXMHWOYHTLR-UHFFFAOYSA-N
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Description

5-METHYL-N~6~-(2-METHYLPHENYL)-4-OXO-2-SULFANYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N~6~-(2-METHYLPHENYL)-4-OXO-2-SULFANYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminothiophene with an appropriate aldehyde to form an intermediate, which is then cyclized to form the thienopyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N~6~-(2-METHYLPHENYL)-4-OXO-2-SULFANYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or reduced thienopyrimidine derivatives .

Scientific Research Applications

5-METHYL-N~6~-(2-METHYLPHENYL)-4-OXO-2-SULFANYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHYL-N~6~-(2-METHYLPHENYL)-4-OXO-2-SULFANYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-N~6~-(2-METHYLPHENYL)-4-OXO-2-SULFANYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific structural features and the presence of both sulfur and nitrogen atoms in its core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H13N3O2S2

Molecular Weight

331.4 g/mol

IUPAC Name

5-methyl-N-(2-methylphenyl)-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H13N3O2S2/c1-7-5-3-4-6-9(7)16-13(20)11-8(2)10-12(19)17-15(21)18-14(10)22-11/h3-6H,1-2H3,(H,16,20)(H2,17,18,19,21)

InChI Key

RATOXMHWOYHTLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)NC(=S)NC3=O)C

Origin of Product

United States

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